molecular formula C21H44O2Si B107411 Trimethylsilyl stearate CAS No. 18748-91-9

Trimethylsilyl stearate

Cat. No.: B107411
CAS No.: 18748-91-9
M. Wt: 356.7 g/mol
InChI Key: DDLPZVTUKLKVQB-UHFFFAOYSA-N
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Description

Trimethylsilyl stearate is an organosilicon compound with the chemical formula C21H44O2Si. It is a derivative of stearic acid, where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. This compound is known for its hydrophobic properties and is used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyl stearate can be synthesized through the reaction of stearic acid with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds as follows: [ \text{C18H36O2} + \text{ClSi(CH3)3} \rightarrow \text{C21H44O2Si} + \text{HCl} ] The base helps to neutralize the hydrochloric acid produced during the reaction, ensuring a smooth conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors where stearic acid and trimethylchlorosilane are mixed under controlled temperatures and pressures. The reaction is often carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl stearate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form stearic acid and trimethylsilanol.

    Substitution Reactions: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

    Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous acids/bases.

    Substitution: Various nucleophiles such as alcohols, amines, or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Stearic acid and trimethylsilanol.

    Substitution: Depending on the nucleophile, products can include stearic acid derivatives with different functional groups.

    Oxidation: Oxidized forms of stearic acid.

    Reduction: Reduced forms of stearic acid derivatives.

Scientific Research Applications

Trimethylsilyl stearate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection of carboxyl groups.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its water-repellent properties.

Mechanism of Action

The mechanism by which trimethylsilyl stearate exerts its effects is primarily through the modification of surface properties. The trimethylsilyl group imparts hydrophobicity, making surfaces water-repellent. This property is exploited in various applications, such as coatings and lubricants. Additionally, the trimethylsilyl group can act as a protecting group in organic synthesis, temporarily masking reactive sites to allow for selective reactions.

Comparison with Similar Compounds

Trimethylsilyl stearate can be compared with other similar compounds such as:

    Trimethylsilyl chloride: Used in the synthesis of trimethylsilyl esters.

    Trimethylsilyl cyanide: A versatile reagent in organic synthesis.

    Trimethylsilylacetylene: Used in the synthesis of organosilicon compounds.

Uniqueness: this compound is unique due to its combination of hydrophobic properties and reactivity. Unlike other trimethylsilyl compounds, it is specifically used for modifying fatty acids, making it valuable in both organic synthesis and industrial applications.

Properties

IUPAC Name

trimethylsilyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-24(2,3)4/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLPZVTUKLKVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940209
Record name Trimethylsilyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18748-91-9
Record name Octadecanoic acid, trimethylsilyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18748-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trimethyl(octadecyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018748919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylsilyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.669
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLSILYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224OIG2QDZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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